7-(2-Chlorophenyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane
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Overview
Description
The compound seems to be a complex organic molecule that includes a 2-chlorophenyl group, a 2,3-dihydrobenzofuran group, a sulfonyl group, and a 1,4-thiazepane ring .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the 1,4-thiazepane ring. The exact structure would depend on the specifics of the synthesis .
Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound would undergo. The reactivity of the compound would be influenced by the presence of the sulfonyl group and the 2-chlorophenyl and 2,3-dihydrobenzofuran groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make the compound more polar, while the 2-chlorophenyl and 2,3-dihydrobenzofuran groups could contribute to its aromaticity .
Scientific Research Applications
Synthesis and Antiviral Activity
A related compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, has been synthesized and shown to possess certain anti-tobacco mosaic virus activity (Chen et al., 2010).
Alkylation and Oxidation
6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, a related compound, has been prepared and explored for its reactivity, including alkylation and oxidation processes (Ohkata et al., 1985).
Antitumor Evaluation
Indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and other pharmacophores have been synthesized, with certain compounds showing promising broad-spectrum antitumor activity (Rostom, 2006).
Cyclic Sulfonamide Synthesis
Research has been conducted on the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions, producing compounds like a histamine H3 receptor antagonist (Greig et al., 2001).
Oxidation of α-Sulfonyl Selenides
α-Sulfonyl selenides, similar in structure to the compound , have been studied for their oxidation properties, leading to the formation of selenolesters (Yi & Kim, 1999).
Synthesis and Bioactivity of Sulfone Derivatives
Sulfone derivatives containing dichlorophenyl substituted 1,3,4-oxadiazole/thiadiazole moiety have been synthesized, exhibiting moderate to good antifungal activity (Xu et al., 2011).
Synthesis and Antibacterial/Antifungal Activity
New series of benzothiazole pyrimidine derivatives have been synthesized, showing excellent in vitro antibacterial and antifungal activity (Maddila et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-(2-chlorophenyl)-4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S2/c20-17-4-2-1-3-16(17)19-7-9-21(10-12-25-19)26(22,23)15-5-6-18-14(13-15)8-11-24-18/h1-6,13,19H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQDICAGIWNAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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